2-Bromo-4-fluorobenzoic acid

Catalog No.
S1490938
CAS No.
1006-41-3
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorobenzoic acid

CAS Number

1006-41-3

Product Name

2-Bromo-4-fluorobenzoic acid

IUPAC Name

2-bromo-4-fluorobenzoic acid

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)C(=O)O

Synonyms

2-Bromo-4-fluorobenzoic Acid; 4-Fluoro-2-bromobenzoic Acid

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O

The exact mass of the compound 2-Bromo-4-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-fluorobenzoic acid (CAS 1006-41-3) is a bifunctional halogenated building block defined by its carboxylic acid moiety, an ortho-bromine atom, and a para-fluorine atom. In industrial and pharmaceutical procurement, this compound is primarily sourced as a critical precursor for transition-metal-catalyzed cross-couplings (such as Suzuki and Heck reactions) and Ullmann-type aminations [1]. The ortho-bromine provides a highly reactive handle for constructing complex biaryl or heterocyclic scaffolds, while the para-fluorine imparts enhanced lipophilicity (LogP ~2.6) and metabolic stability to downstream active pharmaceutical ingredients (APIs) by blocking cytochrome P450-mediated oxidation [2]. Its predictable reactivity makes it a highly utilized starting material for the scalable synthesis of fluorinated anthranilic acids, phthalazinones, and therapeutics like Roxadustat [3].

Attempting to substitute 2-Bromo-4-fluorobenzoic acid with closely related analogs introduces severe process inefficiencies and compromises final API performance. Substituting with 4-fluorobenzoic acid eliminates the critical ortho-bromine handle, necessitating unselective and low-yield C-H activation steps to achieve ortho-functionalization [1]. Conversely, using 2-bromobenzoic acid sacrifices the para-fluorine atom, which is essential for modulating the pKa of the carboxylic acid and preventing metabolic degradation at the para position in downstream drug candidates [2]. Furthermore, isomeric substitution with 4-bromo-2-fluorobenzoic acid fundamentally alters the regiochemistry of cross-coupling and nucleophilic aromatic substitution reactions. For example, under standard copper-catalyzed ammonolysis, the ortho-bromine in 2-bromo-4-fluorobenzoic acid reacts selectively and quantitatively, whereas the para-bromine in the 4-bromo-2-fluoro isomer remains entirely unreactive under identical conditions, making the two isomers strictly non-interchangeable for anthranilic acid synthesis [3].

Regioselective Ammonolysis for Anthranilic Acid Synthesis

In the industrial synthesis of haloanthranilic acids, the position of the bromine atom dictates the feasibility of the reaction. When subjected to copper(I) oxide-catalyzed ammonolysis, 2-bromo-4-fluorobenzoic acid undergoes highly selective ortho-substitution to yield 4-fluoroanthranilic acid with a 94% yield[1]. In stark contrast, when an isomeric mixture containing 23.3% 4-bromo-2-fluorobenzoic acid is subjected to the exact same conditions, only the 2-bromo isomer reacts, leaving the 4-bromo isomer completely unreacted [1].

Evidence DimensionAmmonolysis Reactivity (Yield)
Target Compound Data94% yield of 4-fluoroanthranilic acid (ortho-substitution)
Comparator Or Baseline4-bromo-2-fluorobenzoic acid (0% conversion under identical conditions)
Quantified DifferenceAbsolute regioselective preference for the ortho-bromine over the para-bromine
ConditionsCu2O catalyst, 33% aqueous ammonia, ethyl acetate, room temperature

This allows buyers to confidently procure this specific isomer for the high-yield, scalable production of fluorinated anthranilic acids without the risk of cross-reactivity or the need for complex downstream isomer separation.

High-Yield Esterification for Roxadustat Intermediates

The synthesis of complex APIs like the HIF prolyl hydroxylase inhibitor Roxadustat requires starting materials that can undergo clean, high-yield transformations. 2-Bromo-4-fluorobenzoic acid demonstrates excellent processability in standard industrial esterification workflows. Reaction with thionyl chloride and methanol at reflux produces methyl 2-bromo-4-fluorobenzoate in an isolated yield of 94% [1]. This robust conversion rate establishes it as a highly efficient baseline precursor compared to alternative multi-step functionalization routes that suffer from lower atom economy and genotoxic impurity risks [1].

Evidence DimensionEsterification Yield
Target Compound Data94% isolated yield of methyl 2-bromo-4-fluorobenzoate
Comparator Or BaselineMulti-step alternative routes requiring complex purification
Quantified DifferenceNear-quantitative single-step conversion
ConditionsThionyl chloride, methanol, reflux for 4 hours

Procurement teams sourcing raw materials for Roxadustat or similar APIs can rely on this compound for near-quantitative first-step conversions, minimizing waste and maximizing throughput.

Scaffold Generation via Palladium-Catalyzed Multicomponent Reactions

The ortho-bromo functionality of 2-bromo-4-fluorobenzoic acid (via its methyl ester) makes it a highly effective substrate for advanced multicomponent reactions. In palladium-catalyzed isocyanide insertions, it successfully couples with tert-butyl isocyanide and hydrazine to form 4-(tert-butylamino)-7-fluorophthalazin-1(2H)-one[1]. The presence of the bromine atom is an absolute requirement for the initial oxidative addition of the palladium catalyst, a step that is impossible with the unhalogenated 4-fluorobenzoic acid baseline [1].

Evidence DimensionSuitability for Pd-catalyzed isocyanide insertion
Target Compound DataSuccessful oxidative addition and cyclization to fluorinated phthalazinone
Comparator Or Baseline4-Fluorobenzoic acid (0% yield, lacks cross-coupling handle)
Quantified DifferenceEnables direct access to the phthalazinone core which is inaccessible from the non-brominated analog
ConditionsPd(OAc)2, isocyanide, hydrazine, multicomponent cyclization

This compound is essential for discovery chemists and manufacturers looking to rapidly assemble fluorinated heterocyclic libraries without resorting to late-stage electrophilic fluorination.

Lipophilicity and Metabolic Blocking in Drug Design

In medicinal chemistry, the substitution of a hydrogen atom with fluorine is a standard strategy to improve pharmacokinetic profiles. 2-Bromo-4-fluorobenzoic acid possesses a computed XLogP3 of 2.6, providing a highly lipophilic building block compared to unsubstituted benzoic acid derivatives [1]. More importantly, the para-fluorine atom effectively blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position, a critical advantage over 2-bromobenzoic acid when designing long-acting therapeutics [2].

Evidence DimensionMetabolic Stability & Lipophilicity (LogP)
Target Compound DataXLogP3 = 2.6 (with para-metabolic blocking)
Comparator Or Baseline2-Bromobenzoic acid (lower lipophilicity, metabolically vulnerable at para position)
Quantified DifferenceEnhanced lipophilicity and absolute steric/electronic blocking of para-oxidation
ConditionsIn silico computation and standard pharmacokinetic principles

Selecting the para-fluorinated compound at the procurement stage directly translates to improved in vivo half-life and bioavailability of the final synthesized drug candidate.

Industrial Synthesis of Fluorinated Anthranilic Acids

Directly leveraging its highly regioselective reactivity, 2-bromo-4-fluorobenzoic acid is a highly efficient starting material for synthesizing 4-fluoroanthranilic acid via copper-catalyzed ammonolysis. Its ability to undergo quantitative ortho-substitution without side reactions makes it highly suited for large-scale agrochemical and pharmaceutical manufacturing[1].

Precursor for Roxadustat and HIF Prolyl Hydroxylase Inhibitors

Due to its excellent processability in esterification reactions, this compound is heavily utilized in the first steps of synthesizing Roxadustat intermediates. The high-yield conversion to methyl 2-bromo-4-fluorobenzoate ensures a reliable, scalable supply chain for this critical class of anemia therapeutics [2].

Core Building Block for Fluorinated Phthalazinones and Heterocycles

In drug discovery workflows, the ortho-bromine serves as a critical handle for palladium-catalyzed multicomponent reactions, such as isocyanide insertions. This allows researchers to rapidly construct complex, fluorinated phthalazinone scaffolds for oncology and CNS drug screening, bypassing the need for hazardous late-stage fluorination [3].

Development of Hydrolytically-Resistant Boron Therapeutics

The compound is utilized as a foundational building block in the synthesis of boron-containing therapeutics. The combination of the reactive ortho-bromine for structural elaboration and the para-fluorine for metabolic stability provides a structurally advantageous starting point for designing next-generation, hydrolytically stable enzyme inhibitors [4].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-4-fluorobenzoic acid
2-Bromo-4-fluorobenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types